![molecular formula C8H6N2O2 B1289350 Benzo[d]oxazole-4-carboxamide CAS No. 957995-85-6](/img/structure/B1289350.png)
Benzo[d]oxazole-4-carboxamide
Overview
Description
Benzo[d]oxazole-4-carboxamide is a chemical compound that belongs to the class of organic compounds known as benzoxazoles. These compounds contain a benzene ring fused to an oxazole ring, which is a five-membered heterocyclic compound with one oxygen and one nitrogen atom. The specific structure of this compound includes a carboxamide group attached to the fourth position of the benzoxazole ring structure.
Synthesis Analysis
The synthesis of benzoxazole derivatives can be achieved through various methods. One approach involves the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones from substituted aldehydes via an Erlenmeyer–Plochl reaction, followed by the production of corresponding benzamides through a nucleophilic attack of a secondary amine on the oxazolone ring using microwave irradiation . Another method includes the direct and regioselective alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with different halides in the presence of palladium acetate and caesium carbonate using Buchwald's JohnPhos ligand . Additionally, a switchable synthesis route for benzo[d]oxazole derivatives from 2-hydroxylbenzeneketoxime using organomolecules and Lewis acid cocatalyzed Beckmann rearrangement reaction has been developed .
Molecular Structure Analysis
The molecular structure of benzo[d]oxazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was confirmed by IR, 1H and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination . The crystal structure analysis revealed an intramolecular hydrogen bond and a non-collimated arrangement of the benzo[d]oxazole and o-toluidine rings on the isoxazolone ring .
Chemical Reactions Analysis
Benzo[d]oxazole derivatives can participate in various chemical reactions. For example, the Beckmann rearrangement of 2-hydroxylarylketone oxime can lead to the synthesis of benzo[d]oxazoles . Additionally, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles involves CN formation followed by CO cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]oxazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the benzoxazole ring can significantly affect the biological activity of these compounds. The synthesis and biological evaluation of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors showed that the position and nature of substituents at the 7-position and 2-position of the benzoxazole ring are crucial for inhibitory activity . The photophysical and electrochemical properties of benzofuro[2,3-c]oxazolo[4,5-a]carbazole-type and benzofuro[2,3-c]oxazolo[5,4-a]carbazole-type fluorescent dyes, which contain the oxazole ring, were also investigated, demonstrating the influence of substituents and chromophore skeleton on these properties .
Scientific Research Applications
Inhibitory Activities Against Bacterial Enzymes
A study by Zhang et al. (2016) on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives revealed significant in vitro inhibitory activity against Staphylococcus aureus Sortase A, an enzyme vital for bacterial virulence. This suggests the potential use of such derivatives in combating bacterial infections (Zhang et al., 2016).
Application in Organic Synthesis
Luo et al. (2012) discussed the gold-catalyzed oxidation strategy in synthesizing 2,4-Oxazole, a structure prevalent in natural products, using a carboxamide route. This indicates the utility of benzo[d]oxazole derivatives in facilitating complex organic syntheses (Luo et al., 2012).
Antimicrobial Activity
Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates and evaluated their inhibitory activity on blood platelet aggregation, with some compounds showing activity comparable to aspirin. This highlights the potential therapeutic applications of oxazole derivatives in the medical field (Ozaki et al., 1983).
Potential in Antifungal Agents
Ryu et al. (2009) synthesized benzo[d]oxazole-4,7-diones and tested them for antifungal activity, finding many compounds to show promising results. This suggests their potential as antifungal agents (Ryu et al., 2009).
Electrophilic and Charge Transport Properties
Irfan et al. (2018) investigated the structural, electro-optical, charge transport, and nonlinear optical properties of an oxazole derivative, indicating its potential applications in materials science, particularly in the field of organic electronics (Irfan et al., 2018).
Future Directions
The future directions for the research on “Benzo[d]oxazole-4-carboxamide” and its derivatives could involve further investigation of their biological activities and potential therapeutic applications . For instance, one study suggested that these compounds could be used in the development of new anti-mycobacterial agents . Another study highlighted the potential of isoxazole derivatives as regulators of immune functions .
Mechanism of Action
Target of Action
Benzo[d]oxazole-4-carboxamide is a derivative of the oxazole family, which is known for its wide spectrum of biological activities Similar compounds in the oxazole family have been found to interact with various targets such as gaba receptors , which play a crucial role in inhibitory signaling in the nervous system .
Mode of Action
It’s worth noting that oxazole derivatives often work by interacting with their targets and causing changes in their function . For instance, some oxazole derivatives have been found to allosterically inhibit GABA-activated chloride channels in nerve cells .
Biochemical Pathways
Oxazole derivatives are known to impact a variety of biochemical pathways due to their wide range of biological activities . For example, some oxazole derivatives have been found to inhibit the function of GABA receptors, affecting the signaling pathway in the nervous system .
Result of Action
Similar oxazole derivatives have been found to exhibit significant biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects .
properties
IUPAC Name |
1,3-benzoxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)5-2-1-3-6-7(5)10-4-12-6/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIDLPHYFPKXIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593186 | |
Record name | 1,3-Benzoxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
957995-85-6 | |
Record name | 1,3-Benzoxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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